N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide
Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a benzyl group, and a benzamide moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzyl Group: The benzyl group is introduced via reductive amination reactions using benzylamine and appropriate aldehydes.
Formation of the Benzamide Moiety: The benzamide moiety is formed through acylation reactions involving benzoyl chloride and appropriate amines.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as oxidoreductases, by forming stable enzyme-inhibitor complexes through hydrophobic interactions . These interactions disrupt the normal function of the enzymes, leading to the observed biological effects.
Comparison with Similar Compounds
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide can be compared with other similar compounds, such as:
N-[4-(4-benzylpiperazin-1-yl)phenyl]propanamide: This compound has a similar structure but lacks the chloro and ethoxy groups, which may result in different biological activities.
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide: This compound has a similar piperazine and benzyl structure but differs in the acetamide moiety, leading to variations in its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O2/c1-2-32-25-13-8-21(18-24(25)27)26(31)28-22-9-11-23(12-10-22)30-16-14-29(15-17-30)19-20-6-4-3-5-7-20/h3-13,18H,2,14-17,19H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLLOPXLPRLFJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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